Cas no 97305-12-9 (Ethyl (2,6-Difluorobenzoyl)acetate)

Ethyl (2,6-Difluorobenzoyl)acetate structure
97305-12-9 structure
Product Name:Ethyl (2,6-Difluorobenzoyl)acetate
N.o CAS:97305-12-9
MF:C11H10F2O3
MW:228.192110538483
MDL:MFCD11041490
CID:1988354
PubChem ID:13550002
Update Time:2024-10-25

Ethyl (2,6-Difluorobenzoyl)acetate Propriedades químicas e físicas

Nomes e Identificadores

    • ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
    • Ethyl 3-(2,6-Difluorophenyl)-3-oxopropionate
    • 3-(2,6-DIFLUORO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER
    • GLRNJDWFZNOBHC-UHFFFAOYSA-N
    • Ethyl (2,6-difluorobenzoyl)acetate
    • 4044AJ
    • SY058442
    • AX8291998
    • 3-(2,6-Difluorophenyl)-3-oxopropanoic acid ethyl ester
    • Benzenepropanoic acid, 2,6-difluoro-beta-oxo-, ethyl ester
    • Ethyl 2,6-difluoro-β-oxobenzenepropanoate (ACI)
    • Ethyl 2,6-difluorobenzoylacetate
    • Ethyl 3-(2,6-difluorophenyl)-3-oxo-propanoate
    • A1-12302
    • 97305-12-9
    • SCHEMBL1931504
    • DTXSID90543552
    • AKOS009259976
    • CS-0099786
    • Ethyl3-(2,6-Difluorophenyl)-3-oxopropionate
    • AC7471
    • DB-261536
    • SB40336
    • XDA30512
    • MFCD11041490
    • AS-66165
    • Ethyl (2,6-Difluorobenzoyl)acetate
    • MDL: MFCD11041490
    • Inchi: 1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3
    • Chave InChI: GLRNJDWFZNOBHC-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C(F)=CC=CC=1F)=O)OCC

Propriedades Computadas

  • Massa Exacta: 228.05980050g/mol
  • Massa monoisotópica: 228.05980050g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 258
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.4
  • XLogP3: 2.2

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Ethyl (2,6-Difluorobenzoyl)acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  10 - 15 °C; 2.5 h, rt; rt → 0 °C
1.2 Reagents: Triethylamine ;  rt; rt → 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Reinvestigation of prototropic photochromism: 3-benzoyl-2-benzylchromones
Rossollin, V.; Lokshin, V.; Samat, A.; Guglielmetti, R., Tetrahedron, 2003, 59(39), 7725-7731

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  0 °C; 3.5 h, rt; rt → 0 °C
1.2 0 °C; 1.5 h, 0 °C; 2 h, rt
Referência
Herbicidal cinnoline derivatives and their preparation
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
Referência
Pollen suppressant comprising a fused pyridazine
, European Patent Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  0 °C; 3.5 h, rt; rt → 0 °C
1.2 0 °C; 1.5 h, 0 °C; 2 h, rt; 18 h, rt
Referência
Herbicidal cinnoline derivatives
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  25 °C; 2 h, 50 °C; 12 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of non-macrocyclic α-keto amide compounds as calpain modulators
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium Solvents: Ethyl acetate ;  30 min, cooled; rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Pyrazole derivatives as inhibitors of lactate dehydrogenase and their preparation
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  6 h, rt
1.2 Reagents: Magnesium chloride Solvents: Tetrahydrofuran ;  6 h, 50 - 60 °C; 60 °C → rt; 18 h, rt; 3 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
Referência
Pyrazolo[4,3-c]cinnolin-3-one derivatives as M1 receptor positive allosteric modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
Referência
Preparation of a fused pyridazinone as pollen suppressants
, United States, , ,

Método de produção 9

Condições de reacção
Referência
Cytotoxic quinolines. Part 3. Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents
Abel, Mark D.; Micetich, Ronald G.; Nukatsuka, Mamoru; Oreski, A. Bernadette; Tempest, Mark L.; et al, Drug Design and Discovery, 1996, 14(2), 115-127

Método de produção 10

Condições de reacção
Referência
Preparation of β-keto carboxylic acid esters from malonates and benzoyl fluorides
, Japan, , ,

Ethyl (2,6-Difluorobenzoyl)acetate Raw materials

Ethyl (2,6-Difluorobenzoyl)acetate Preparation Products

Ethyl (2,6-Difluorobenzoyl)acetate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97305-12-9)Ethyl (2,6-Difluorobenzoyl)acetate
Número da Ordem:A915366
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:55
Preço ($):170.0
E- mail:sales@amadischem.com

Ethyl (2,6-Difluorobenzoyl)acetate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97305-12-9)Ethyl (2,6-Difluorobenzoyl)acetate
A915366
Pureza:99%
Quantidade:5g
Preço ($):170.0
E- mail